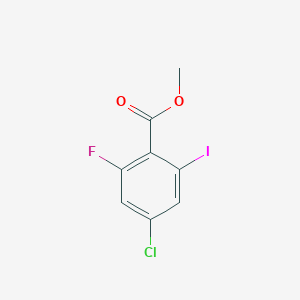![molecular formula C18H27ClN2O B8550873 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol CAS No. 681803-09-8](/img/structure/B8550873.png)
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol
Overview
Description
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of piperazine and is often used in various biochemical and pharmacological studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2C receptor, which plays a role in regulating mood and appetite. The binding of the compound to these receptors modulates their activity, leading to various physiological effects .
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
Comparison: 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is unique due to its specific structural features and the presence of the cyclohexanol moiety. This structural difference imparts distinct pharmacological properties compared to other similar compounds. For instance, while 1-(3-Chlorophenyl)piperazine is primarily known for its use as a designer drug, the addition of the cyclohexanol group in this compound Dihydrochloride enhances its potential for therapeutic applications .
Properties
CAS No. |
681803-09-8 |
|---|---|
Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27ClN2O/c19-16-6-4-5-15(13-16)17(14-21-11-9-20-10-12-21)18(22)7-2-1-3-8-18/h4-6,13,17,20,22H,1-3,7-12,14H2 |
InChI Key |
PZQVDLYPNAADGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(CN2CCNCC2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate](/img/structure/B8550796.png)
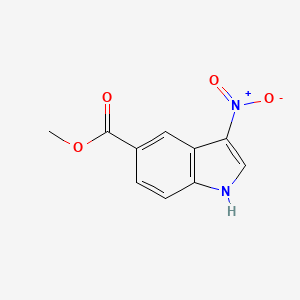


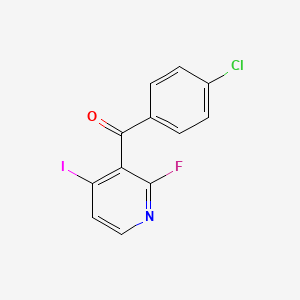

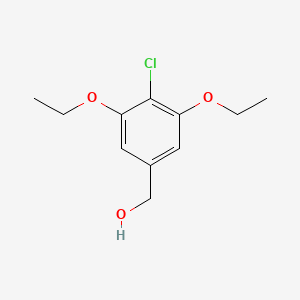
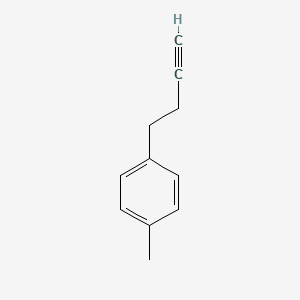



![tert-butyl N-[1-(furan-2-ylmethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B8550888.png)
